2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of phenyl, thiazolyl, and pyridinyl groups
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with 2-bromopyridine under basic conditions.
Introduction of the ethylthio group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the phenyl ring.
Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyridine rings could play a crucial role in these interactions, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor.
3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: Used in the synthesis of coordination polymers.
Uniqueness
2-(4-(ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is unique due to the presence of the ethylthio group, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-23-14-8-6-13(7-9-14)11-17(22)21-18-20-16(12-24-18)15-5-3-4-10-19-15/h3-10,12H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQHUJXWHOAFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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